molecular formula C7H9BrClFN2 B1439993 [(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride CAS No. 1235440-14-8

[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride

Cat. No.: B1439993
CAS No.: 1235440-14-8
M. Wt: 255.51 g/mol
InChI Key: SWPDNMFQYVNESQ-UHFFFAOYSA-N
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Description

[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride is a halogenated arylalkyl hydrazine derivative with the molecular formula C₇H₈BrClFN₂ (calculated based on structural analogs in ). The compound features a benzyl group substituted with bromine (position 5) and fluorine (position 2) on the aromatic ring, linked to a hydrazine moiety in its protonated hydrochloride form. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing heterocycles or bioactive molecules.

Key properties inferred from analogs:

  • Solubility: Likely soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt form .
  • Reactivity: The hydrazine group enables condensation reactions with carbonyl compounds to form hydrazones or pyrazolines .

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPDNMFQYVNESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride typically follows a multi-step approach:

  • Starting Material: The synthesis begins with a suitably substituted benzyl halide or benzyl derivative containing bromine at the 5-position and fluorine at the 2-position on the phenyl ring.
  • Introduction of Hydrazine Group: The key step involves nucleophilic substitution or condensation reactions where the benzyl precursor is converted into the hydrazine derivative.
  • Formation of Hydrochloride Salt: The free hydrazine is often converted into its hydrochloride salt for stability and ease of handling.

Specific Preparation Routes and Reaction Conditions

Hydrazine Substitution via Hydrazine Hydrate

  • Reaction: The common laboratory synthesis involves reacting 5-bromo-2-fluorobenzyl halide (e.g., bromide or chloride) with hydrazine hydrate in the presence of hydrochloric acid.
  • Conditions: Typically carried out in ethanol or a polar solvent under reflux for 6–8 hours.
  • Outcome: The nucleophilic hydrazine attacks the benzylic halide carbon, substituting the halide and forming the hydrazine derivative.
  • Purification: The product is isolated as the hydrochloride salt by acidification and recrystallization.

Diazotization and Reduction Route (Analogous to 5-Bromo-2-chlorophenyl Hydrazine)

  • Step 1: Starting from 5-bromo-2-fluoroaniline, diazotization is performed by treatment with sodium nitrite and hydrochloric acid at 0 °C to form the diazonium salt.
  • Step 2: The diazonium salt is then reduced using tin(II) chloride in hydrochloric acid at low temperature (around 5 °C) to yield the hydrazine derivative.
  • Yield: This method is known to give good yields (~80–85%) for similar halogenated phenylhydrazines.
  • Advantages: This route allows direct transformation from aniline derivatives without the need for benzyl halides.

Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product Notes
1 5-Bromo-2-fluorobenzyl halide Hydrazine hydrate, HCl, ethanol, reflux 6–8 h [(5-Bromo-2-fluorophenyl)methyl]hydrazine Nucleophilic substitution at benzylic carbon
2 5-Bromo-2-fluoroaniline NaNO2, HCl at 0 °C (diazotization) Diazonium salt Intermediate for reduction step
3 Diazonium salt SnCl2, HCl at 5 °C, 2 h (reduction) [(5-Bromo-2-fluorophenyl)methyl]hydrazine Reduction of diazonium to hydrazine
4 Free hydrazine derivative HCl acidification Hydrochloride salt Improves stability and crystallinity

Analytical and Purification Considerations

  • Characterization: The product is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm the presence of bromine, fluorine, and hydrazine functionalities.
  • Purification: Recrystallization from ethanol or ethanol-water mixtures is common to obtain high-purity hydrochloride salt.
  • Safety: Due to the toxicity and potential hemolytic effects of hydrazine derivatives, synthesis should be performed under fume hood conditions with appropriate personal protective equipment.

Related Compound Preparation Insights

While direct literature on this compound is limited, synthesis methods for closely related compounds provide valuable insights:

These analogs confirm the feasibility of both nucleophilic substitution and diazotization-reduction routes for halogenated phenylhydrazines.

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Nucleophilic Substitution 5-Bromo-2-fluorobenzyl halide Hydrazine hydrate, HCl, ethanol, reflux Moderate Direct, straightforward Requires benzyl halide precursor
Diazotization-Reduction 5-Bromo-2-fluoroaniline NaNO2/HCl (0 °C), SnCl2/HCl (5 °C) High (~80) High yield, avoids benzyl halide Multi-step, requires careful temp control
Friedel-Crafts + Reduction (Related) 2-Methyl-5-bromobenzoic acid + 2-bromothiophene Friedel-Crafts acylation, reduction steps Variable Useful for complex intermediates More complex, multi-step

Research Findings and Notes

  • The presence of bromine and fluorine substituents significantly influences the reactivity of the aromatic ring and the hydrazine group, affecting nucleophilicity and stability.
  • Hydrazine hydrochloride salts are preferred for isolation due to enhanced stability compared to free hydrazines.
  • Reaction optimization involving temperature control, solvent choice, and reagent stoichiometry is critical to maximize yield and purity.
  • The diazotization-reduction method is widely used industrially for halogenated phenylhydrazines due to its robustness and scalability.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with improved biological activity. Research has indicated that hydrazine derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of bromine and fluorine enhances these properties by influencing the electronic characteristics of the molecule .

Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of halogenated hydrazines, this compound was tested against several bacterial strains. The results demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Biological Interaction Studies
this compound is employed in studies to understand its interactions with biomolecules. These investigations often utilize computational methods like quantitative structure-activity relationship (QSAR) modeling to predict biological effects based on chemical structure . The findings from these studies are essential for elucidating the mechanisms by which this compound exerts its biological activities.

Environmental Applications

Potential Use in Agrochemicals
The compound's ability to modify biological pathways makes it a candidate for developing agrochemicals that can enhance crop resistance to pests or diseases. Ongoing research aims to explore its efficacy in agricultural applications, particularly as a pesticide or herbicide .

Mechanism of Action

The mechanism of action of [(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares [(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride with key analogs (data collated from ):

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
[(5-Bromo-2-fluorophenyl)methyl]hydrazine HCl 5-Br, 2-F, CH₂-NH-NH₂·HCl C₇H₈BrClFN₂ 281.51 Intermediate for heterocycle synthesis
(5-Bromo-2-fluorophenyl)hydrazine HCl 5-Br, 2-F, NH-NH₂·HCl C₆H₅BrClFN₂ 239.48 Lower lipophilicity; used in indole synthesis
(2-Bromo-5-fluorophenyl)hydrazine HCl 2-Br, 5-F, NH-NH₂·HCl C₆H₅BrClFN₂ 239.48 Positional isomer; altered electronic effects
(2-Fluorobenzyl)hydrazine HCl 2-F, CH₂-NH-NH₂·HCl C₇H₈ClFN₂ 190.61 Higher lipophilicity; antimicrobial applications
(2-Fluoro-4-methylphenyl)hydrazine HCl 2-F, 4-CH₃, NH-NH₂·HCl C₇H₈ClFN₂ 190.61 Methyl group enhances steric bulk
(4-Bromophenyl)hydrazine HCl 4-Br, NH-NH₂·HCl C₆H₆BrClN₂ 221.48 Simpler structure; lower synthetic yield (~30%)
Key Observations:

Substituent Position : Positional isomers (e.g., 5-Br vs. 2-Br) alter electronic distribution and steric interactions. For example, 5-bromo substitution in the target compound may enhance stability in electrophilic substitution reactions compared to 2-bromo analogs .

Halogen Effects : Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets in enzymes, while fluorine’s electronegativity fine-tunes electronic properties .

Biological Activity

[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazine functional group attached to a phenyl ring that has both bromine and fluorine substituents. Its molecular formula is C7_7H8_8BrF N2_2, typically encountered in its hydrochloride form. The halogen substituents enhance its reactivity, making it a valuable candidate in medicinal chemistry and organic synthesis.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The hydrazine moiety can form reactive intermediates that may engage with cellular components, leading to diverse biological effects. The specific molecular targets and pathways involved can vary based on the context of use, including potential anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to [(5-Bromo-2-fluorophenyl)methyl]hydrazine exhibit promising anticancer properties. For instance, derivatives based on hydrazone linkers have demonstrated significant inhibitory effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
12aA-5490.503

These findings suggest that hydrazine derivatives may serve as effective agents in cancer therapy, particularly against breast and lung cancer .

Antimicrobial Activity

Compounds containing hydrazine moieties have also been explored for their antimicrobial properties. Studies indicate that such compounds can exhibit activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The presence of electron-withdrawing groups like bromine and fluorine can enhance the antimicrobial efficacy by stabilizing reaction intermediates or increasing nucleophilicity .

Case Studies

  • Anticancer Screening : A study investigating the anticancer potential of hydrazone derivatives found that certain compounds displayed significant cytotoxicity against human leukemia cell lines (HL-60 and NALM-6) and melanoma cells (WM-115). The highest cytotoxicity was linked to specific structural modifications within the hydrazone framework .
  • Antimicrobial Evaluation : Another study assessed various pyrazole derivatives for their antifungal activities against phytopathogenic fungi. The results indicated that modifications in the aryl ring significantly influenced antifungal potency, suggesting a structure-activity relationship that could be leveraged in drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of [(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride?

  • Methodological Answer : A two-step approach is typical:

Precursor Synthesis : Start with (5-bromo-2-fluorophenyl)acetonitrile (CAS 305800-60-6), which can be synthesized via nucleophilic substitution or coupling reactions. The nitrile group is then reduced to a primary amine using LiAlH4 or catalytic hydrogenation .

Hydrazine Formation : React the primary amine with hydrazine hydrate under acidic conditions (e.g., HCl) to form the hydrazine hydrochloride derivative. Heterogeneous reaction conditions (e.g., solvent-free or solid-phase) improve yield and reduce byproducts, as demonstrated in analogous hydrazine syntheses .

  • Critical Consideration : Monitor reaction progress via TLC or NMR to avoid over-reduction of the nitrile intermediate.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against known standards. Purity thresholds >95% are typical for research-grade compounds, as seen in analogous hydrazine derivatives .
  • Structural Confirmation : Employ <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR to confirm functional groups (e.g., NH-NH2 stretch at ~3300 cm<sup>−1</sup>). Mass spectrometry (ESI-MS) provides molecular ion verification .

Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key parameters:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Full-matrix least-squares on F<sup>2</sup> with SHELXL-2018/3 .
    • Critical Consideration : Crystallize the compound in polar aprotic solvents (e.g., DMSO) to stabilize the hydrazine moiety.

Advanced Research Questions

Q. How can mechanistic studies optimize the synthesis of this compound?

  • Methodological Answer :

  • Kinetic Analysis : Use in situ IR or Raman spectroscopy to track nitrile reduction and hydrazine formation rates.
  • Computational Modeling : Apply DFT (e.g., Gaussian 16) to simulate reaction pathways and identify rate-limiting steps, particularly for the hydrazine-HCl coupling .
    • Data Contradiction : Conflicting reports on optimal solvents (e.g., ethanol vs. THF) suggest solvent polarity significantly impacts intermediate stability. Systematic solvent screening is advised .

Q. What strategies mitigate decomposition during long-term storage of hydrazine hydrochloride derivatives?

  • Methodological Answer :

  • Storage Conditions : Store at 0–6°C in amber vials under inert gas (N2 or Ar). Avoid moisture to prevent hydrolysis, as seen in related hydrazine salts .
  • Stability Monitoring : Periodic HPLC analysis (every 3 months) to detect degradation products like free hydrazine or halogenated byproducts .

Q. How can this compound be utilized in heterocyclic synthesis?

  • Methodological Answer : The compound serves as a precursor in Fischer indole synthesis:

Condensation : React with ketones or aldehydes to form hydrazones.

Cyclization : Use acidic conditions (e.g., HCl/EtOH) or microwave-assisted heating to generate indole or pyrazole derivatives. This method is validated for structurally similar hydrazine hydrochlorides .

  • Critical Consideration : Substituent effects (e.g., electron-withdrawing Br/F groups) may require adjusted cyclization temperatures (80–120°C) .

Q. What pharmacological screening approaches are applicable to assess bioactivity?

  • Methodological Answer :

  • In Vitro Assays : Screen for monoamine oxidase (MAO) inhibition or antiproliferative activity (e.g., MTT assay on cancer cell lines). Compare with R04-4602, a hydrazine derivative with documented CNS activity .
  • ADMET Profiling : Use Caco-2 cells for permeability studies and cytochrome P450 inhibition assays to predict metabolic stability .

Data Contradictions and Resolution

  • Purity Metrics : While HPLC is standard for purity assessment (>95% ), some suppliers report >97% via HPLC (high-performance liquid chromatography) without specifying column types, leading to variability. Cross-validate with elemental analysis .
  • Synthetic Yields : Heterogeneous synthesis claims higher yields (85–90% ), but solvent-based methods may offer better reproducibility. Replicate under controlled conditions to resolve discrepancies.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride
Reactant of Route 2
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[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride

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